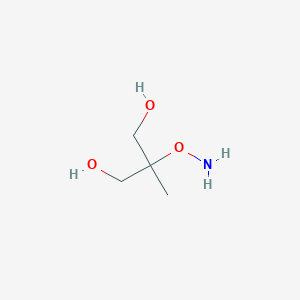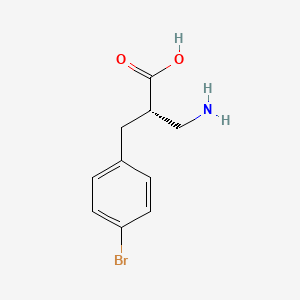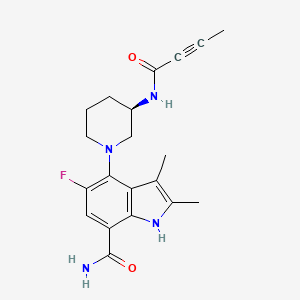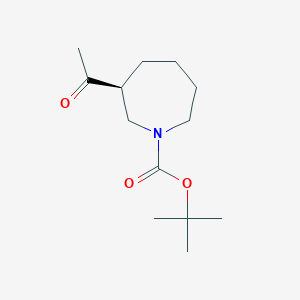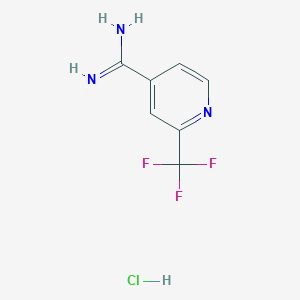
2-(Trifluoromethyl)isonicotinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₃N₃ It is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to an isonicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinimidamide with trifluoromethylating agents. One common method includes the use of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and isonicotinimidamide hydrochloride in the presence of sodium carbonate in ethanol at room temperature, followed by heating at 80°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)isonicotinimidamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine derivatives, while reduction can produce trifluoromethylated amines.
Scientific Research Applications
2-(Trifluoromethyl)isonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Isonicotinimidamide hydrochloride: A similar compound without the trifluoromethyl group.
Trifluoromethylated pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.
Uniqueness
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the isonicotinimidamide core. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
Properties
Molecular Formula |
C7H7ClF3N3 |
|---|---|
Molecular Weight |
225.60 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-4(6(11)12)1-2-13-5;/h1-3H,(H3,11,12);1H |
InChI Key |
RHYSTLXPHLULPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
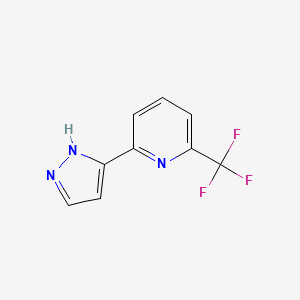
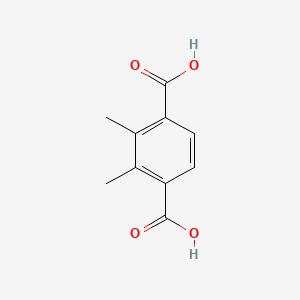
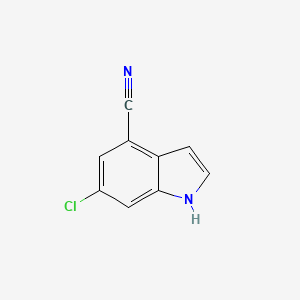
![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
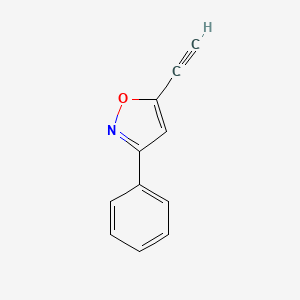
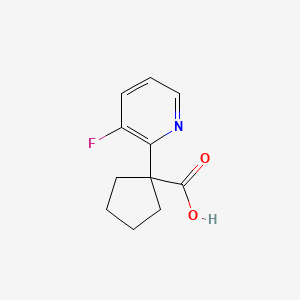
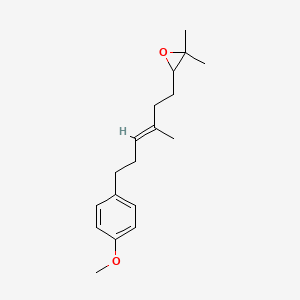
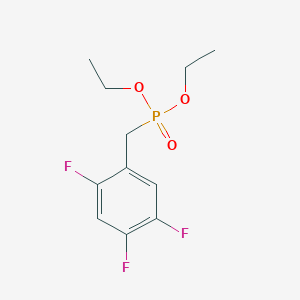
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
